Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin

Description

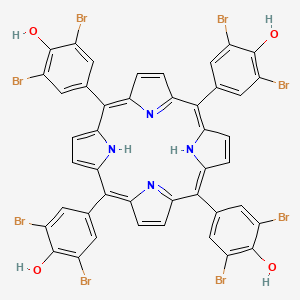

Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin: is a synthetic porphyrin derivative characterized by the presence of four 3,5-dibromo-4-hydroxyphenyl groups attached to the meso positions of the porphyrin ring Porphyrins are a class of organic compounds that play crucial roles in biological systems, such as in hemoglobin and chlorophyll

Properties

IUPAC Name |

2,6-dibromo-4-[10,15,20-tris(3,5-dibromo-4-hydroxyphenyl)-21,23-dihydroporphyrin-5-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H22Br8N4O4/c45-21-9-17(10-22(46)41(21)57)37-29-1-2-30(53-29)38(18-11-23(47)42(58)24(48)12-18)32-5-6-34(55-32)40(20-15-27(51)44(60)28(52)16-20)36-8-7-35(56-36)39(33-4-3-31(37)54-33)19-13-25(49)43(59)26(50)14-19/h1-16,53,56-60H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLEAALYDIBPCAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC(=C(C(=C6)Br)O)Br)C7=CC(=C(C(=C7)Br)O)Br)C8=CC(=C(C(=C8)Br)O)Br)C=C3)C9=CC(=C(C(=C9)Br)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H22Br8N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1309.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Adler-Longo Condensation Method

The Adler-Longo condensation, a cornerstone in porphyrin synthesis, forms the basis for preparing this compound. This method involves the acid-catalyzed cyclocondensation of pyrrole with 3,5-dibromo-4-hydroxybenzaldehyde in a refluxing solvent system. Key parameters include a 1:1 molar ratio of aldehyde to pyrrole, dissolved in propionic acid, and heated under aerobic conditions to facilitate oxidation of the intermediate porphyrinogen.

Reaction conditions are meticulously optimized to balance yield and purity. For instance, Xu et al. (1989) achieved successful synthesis by refluxing the reactants in propionic acid at 140°C for 12 hours, followed by oxidation with atmospheric oxygen. The crude product is purified via column chromatography using silica gel and dichloromethane/methanol eluents, yielding the target porphyrin as a deep purple solid.

Table 1: Adler-Longo Reaction Conditions for T(DBHP)P Synthesis

| Parameter | Specification |

|---|---|

| Aldehyde:Pyrrole Ratio | 1:1 |

| Solvent | Propionic Acid |

| Temperature | 140°C |

| Reaction Time | 12 Hours |

| Oxidation Agent | Atmospheric O₂ |

| Yield (Typical) | 18–22% |

Purification and Characterization

Chromatographic Purification

Post-synthesis purification is critical due to the presence of unreacted precursors and porphyrinogen intermediates. Silica gel column chromatography with a gradient elution system (dichloromethane:methanol, 95:5 to 90:10) effectively isolates T(DBHP)P. Analytical thin-layer chromatography (TLC) confirms homogeneity, with the porphyrin exhibiting an Rf value of 0.45 in dichloromethane/methanol (9:1).

Spectroscopic Characterization

Ultraviolet-visible (UV-Vis) spectroscopy reveals the characteristic Soret band of T(DBHP)P at 479 nm in 0.10 mol L⁻¹ NaOH, with a molar absorptivity (ε) of 2.5 × 10⁵ L mol⁻¹ cm⁻¹. Second-derivative spectrophotometry further enhances sensitivity, achieving a detection limit of 0.21 ng mL⁻¹ for lead complexes. Nuclear magnetic resonance (NMR) spectroscopy corroborates the structure, with aryl protons resonating as singlet peaks at δ 7.8–8.1 ppm in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 2: Key Spectroscopic Data for T(DBHP)P

| Technique | Observation |

|---|---|

| UV-Vis (λmax) | 479 nm (Soret), ε = 2.5 × 10⁵ L mol⁻¹ cm⁻¹ |

| ¹H NMR (DMSO-d₆) | δ 7.8–8.1 ppm (aryl H) |

| Molar Mass | 1309.9 g/mol (C₄₄H₂₂Br₈N₄O₄) |

Mechanistic Insights and Reaction Optimization

Role of Bromine Substitution

The electron-withdrawing bromine atoms at the 3,5-positions of the aryl rings enhance the electrophilicity of the aldehyde, facilitating nucleophilic attack by pyrrole’s α-carbons. This substitution pattern also sterically hinders unwanted side reactions, such as β-substitution or oligomerization, ensuring macrocycle formation dominates.

Solvent and Temperature Effects

Propionic acid emerges as the solvent of choice due to its high boiling point (141°C) and ability to stabilize protonated intermediates. Lower-boiling solvents (e.g., acetic acid) necessitate pressurized reactors, while polar aprotic solvents (e.g., DMF) promote side products. Temperature optimization studies indicate that yields plateau above 140°C, with excessive heat leading to porphyrin degradation.

Comparative Analysis with Related Porphyrins

Tetra(4-hydroxyphenyl)porphyrin vs. T(DBHP)P

The bromine atoms in T(DBHP)P confer distinct advantages over its non-brominated analog:

- Enhanced Stability : The Pb(II)-T(DBHP)P complex exhibits a stability constant of 1.2 × 10⁴⁵, far exceeding that of non-brominated analogs.

- Improved Selectivity : Bromine’s steric bulk minimizes interference from divalent cations (e.g., Ca²⁺, Mg²⁺) during metal coordination.

Industrial and Analytical Applications

Chemical Reactions Analysis

Metal Ion Complexation

T(DBHP)P exhibits exceptional affinity for heavy metal ions, particularly lead (Pb²⁺), forming stable complexes critical for analytical detection.

Reaction Mechanism and Conditions

In alkaline media (0.10 M NaOH), T(DBHP)P reacts with Pb²⁺ to form a 1:2 yellow complex ([Pb₂(T(DBHP)P)]), with a Soret band absorption peak at 479 nm . The reaction is catalyzed by 8-hydroxyquinoline (oxine) and completes within 1 minute at room temperature .

Stability and Sensitivity

| Parameter | Value | Source |

|---|---|---|

| Stability constant (log K) | ||

| Molar absorptivity (ε) | ||

| Detection limit (spectrophotometry) | 0.21 ng·mL⁻¹ | |

| Linear range (Beer’s law) | 0–0.48 µg·mL⁻¹ |

The complex remains stable even in the presence of high concentrations of interfering ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺), enabling selective lead detection in clinical and environmental samples .

DNA Binding

T(DBHP)P interacts with calf thymus DNA (ctDNA) via a combination of intercalation and groove binding, as demonstrated by spectrophotometric studies .

Key Observations:

-

Absorbance Reduction : Linear decrease in absorbance at the Soret band (479 nm) with increasing ctDNA concentration (0.20–1.80 µg·mL⁻¹) .

-

Enhanced Sensitivity : Use of Tween-80 microemulsion improves detection limits to 0.024 µg·mL⁻¹ .

-

Association Number : Determined via molar ratio method, indicating a 1:1 binding stoichiometry under optimized conditions .

This interaction is pH-dependent, with optimal binding occurring in pH 4.92 HAc-NaAc buffer .

Oxidative Bromination

Vanadyl porphyrins with β-bromo substituents (e.g., [VᴵⱽOTPP(Br)₄]) catalyze phenol bromination with high efficiency, achieving turnover frequencies (TOF) up to 43.3 s⁻¹ . Though T(DBHP)P lacks metal coordination in these studies, its electron-withdrawing bromine groups suggest potential for similar reactivity.

Comparative Catalytic Performance

| Catalyst | Substrate | TOF (s⁻¹) | Selectivity (%) |

|---|---|---|---|

| [VᴵⱽOTPP(Br)₄] | Phenol | 27.4 | 100 |

| [VᴵⱽOTPP(CN)₄] | 4-Methylphenol | 43.3 | 100 |

Reaction with Reactive Oxygen Species (ROS)

T(DBHP)P’s phenolic groups confer antioxidant properties, enabling reactions with ROS (e.g., H₂O₂). In acidic media, it participates in redox cycles, forming intermediates that facilitate bromination or epoxidation reactions .

Scientific Research Applications

Analytical Chemistry

Lead Detection

One of the prominent applications of T(DBHP)P is in the detection of lead ions. Research has demonstrated that T(DBHP)P can form a highly sensitive complex with lead(II) ions in an alkaline medium. The complex exhibits a maximum absorption at 479 nm and follows Beer’s law for concentrations up to 0.48 µg/mL. The molar absorptivity of the complex is reported to be , making it significantly sensitive for trace lead determination in clinical samples . The stability constant of the formed complex is exceptionally high at , indicating strong binding affinity .

Spectrophotometric Techniques

The use of second-derivative spectrophotometry has been highlighted as superior to conventional methods due to its enhanced sensitivity and selectivity for lead detection . This technique allows for the accurate quantification of lead even in the presence of various interfering ions, demonstrating T(DBHP)P's potential as a reliable chromogenic reagent in analytical applications.

Photodynamic Therapy

Cytotoxic Activity Against Cancer Cells

Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin has shown promise in photodynamic therapy (PDT), particularly against various cancer cell lines. In vitro studies indicate that T(DBHP)P can generate singlet oxygen upon light activation, which is crucial for its cytotoxic effects on cancer cells . The compound has been evaluated for its activity against bladder (5637), prostate (LNCaP), and melanoma (A375) cancer cell lines, with notable cytotoxic effects observed at specific concentrations .

Structure-Activity Relationship

Research into the structure-activity relationship of T(DBHP)P reveals that modifications to the phenyl substituents can significantly influence its photodynamic efficacy. For instance, derivatives with different substituents have been synthesized and tested, showing varying degrees of effectiveness against different cancer types . This characteristic makes T(DBHP)P a valuable candidate for further development in targeted cancer therapies.

DNA Interaction Studies

Binding Characteristics with DNA

The interaction of T(DBHP)P with calf thymus DNA has been investigated using spectrophotometric methods. The studies indicate that T(DBHP)P binds to DNA, leading to a decrease in absorbance proportional to the concentration of DNA present . This property can be utilized in biochemical assays for nucleic acid analysis and highlights the potential role of porphyrins in genetic material studies.

Mechanistic Insights

The binding mechanism between T(DBHP)P and DNA has been explored, providing insights into how porphyrins can serve as probes or agents in nucleic acid research. Understanding these interactions is crucial for developing new diagnostic tools and therapeutic strategies involving nucleic acids .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin involves its ability to interact with molecular targets through its porphyrin ring and functional groups. The hydroxyl groups can participate in hydrogen bonding, while the bromine atoms can engage in halogen bonding. These interactions enable the compound to bind to specific proteins, enzymes, or metal ions, thereby exerting its effects. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to oxidative damage and cell death in targeted cancer cells .

Comparison with Similar Compounds

Tetra(4-hydroxyphenyl)porphyrin: Lacks bromine atoms, resulting in different reactivity and applications.

Tetra(3,5-dimethoxy-4-hydroxyphenyl)porphyrin:

Uniqueness: Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin is unique due to the presence of both bromine and hydroxyl groups, which enhance its reactivity and versatility in various applications. The bromine atoms increase the compound’s ability to participate in halogen bonding, while the hydroxyl groups contribute to its antioxidant properties .

Biological Activity

Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin (T(DBHP)P) is a synthetic porphyrin derivative notable for its unique structural features and biological activities. This article delves into its biological activity, including its interactions with DNA, potential applications in photodynamic therapy (PDT), and its role as a chromogenic reagent for detecting heavy metals.

Structural Characteristics

T(DBHP)P is characterized by the presence of four 3,5-dibromo-4-hydroxyphenyl groups attached to a porphyrin core. This structure enhances its reactivity and potential biological applications, particularly in photodynamic therapy and as a sensor for heavy metals.

Interaction with Nucleic Acids

Research has demonstrated that T(DBHP)P exhibits significant interactions with calf thymus DNA (ctDNA). The binding characteristics were studied using spectrophotometric techniques, revealing that the absorbance of T(DBHP)P decreases linearly with increasing concentrations of ctDNA. This property indicates that T(DBHP)P can serve as a sensitive probe for nucleic acid detection:

- Detection Limits : The limit of detection was determined to be as low as 0.024 µg/mL under optimal conditions.

- Mechanism of Interaction : The interaction leads to enhanced resonance light scattering (RLS), which can be quantitatively measured, making it a valuable tool for ctDNA quantification in biological samples .

Photodynamic Therapy Applications

T(DBHP)P shows promise in photodynamic therapy due to its ability to generate reactive oxygen species (ROS) upon light activation. This mechanism can induce cytotoxic effects in cancer cells:

- Cytotoxicity Studies : In vitro studies have reported IC50 values indicating strong cytotoxicity against various cancer cell lines, including bladder cancer (5637), prostate cancer (LNCaP), and melanoma (A375). For instance, one derivative exhibited an IC50 value of 8.01 nM against 5637 cells .

- Structure-Activity Relationship : The presence of bromine and hydroxyl groups significantly enhances the compound's photodynamic activity compared to other porphyrins lacking these substituents .

Chromogenic Properties

T(DBHP)P serves as a highly sensitive chromogenic reagent for detecting trace amounts of lead in environmental samples:

- Complex Formation : In alkaline solutions, T(DBHP)P forms a stable complex with lead ions (Pb(II)), which exhibits maximum absorption at 479 nm. This reaction is rapid and sensitive, allowing for the quantification of lead at very low concentrations (down to 0.21 ng/mL).

- Interference Studies : The compound demonstrated high selectivity for lead over other metals, making it an effective tool for environmental monitoring .

Summary of Biological Activities

| Activity | Details |

|---|---|

| Interaction with DNA | Significant binding to ctDNA; sensitive detection method with low detection limits |

| Photodynamic Therapy | Strong cytotoxicity against various cancer cell lines; effective generation of ROS |

| Chromogenic Reagent | Highly selective for lead detection; forms stable complexes with high sensitivity |

Q & A

Q. What are the optimal synthetic routes for Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin, and how do reaction conditions influence yield?

The synthesis typically involves condensation of pyrrole with 3,5-dibromo-4-hydroxybenzaldehyde under acidic conditions. Modifications to Lindsey's method (commonly used for tetraphenylporphyrins) may be adapted, with careful control of stoichiometry, temperature, and catalysts. For example, nitric acid in chloroform at 0–5°C has been used for nitration of porphyrin precursors, followed by reduction with SnCl₂ . Yield optimization requires purification via column chromatography (e.g., silica gel with methylene chloride) and monitoring by TLC .

Q. How should this compound be stored to maintain stability for spectroscopic applications?

Store at –20°C in airtight, light-protected containers under inert gas (e.g., nitrogen). Moisture-sensitive samples should be kept with desiccants. Degradation risks include photobleaching (due to extended conjugation) and hydrolysis in aqueous media, which can alter electronic properties .

Q. What spectroscopic techniques are most effective for characterizing this porphyrin’s interactions with biomolecules?

- UV-Vis spectroscopy : Monitor Soret (∼420 nm) and Q-band (500–650 nm) shifts to detect binding with DNA or proteins. For example, hypochromism and red shifts indicate intercalation or electrostatic interactions .

- Fluorescence quenching : Measure Stern-Volmer constants to quantify binding affinity with proteins like BSA. Temperature-dependent studies (e.g., 25°C vs. 37°C) can distinguish static vs. dynamic quenching mechanisms .

- Synchronous fluorescence : Resolve conformational changes in proteins by scanning Δλ values (e.g., Δλ = 15 nm for tyrosine residues) .

Advanced Research Questions

Q. How can researchers mitigate interference from metal ions when using this porphyrin as a sensor for lead(II)?

In NaOH medium (0.10 mol/L), Pb(II) forms a 1:2 complex with the porphyrin (λₘₐₓ = 479 nm, ε = 2.5 × 10⁵ L·mol⁻¹·cm⁻¹). Interference from Ca²⁺, Mg²⁺, and transition metals (e.g., Cu²⁺, Fe³⁺) is minimized by:

- Adding Na₂SO₃ to eliminate oxygen-induced artifacts .

- Using 8-hydroxyquinoline as a masking agent to selectively catalyze Pb(II) binding .

- Employing second-derivative spectrophotometry to enhance sensitivity (LOD = 0.21 ng/mL) and resolve overlapping absorption bands .

Q. What experimental designs are recommended to analyze the electrostatic binding mechanism between this porphyrin and proteins?

- Ionic strength studies : Vary NaCl concentration (0–1.0 mol/L). A decrease in binding constant (K) with increasing ionic strength supports electrostatic interactions, as counterions shield charged groups on the porphyrin (e.g., –Br, –OH) and protein (e.g., BSA’s carboxylates) .

- Denaturation assays : Heat treatment (e.g., 60°C for 30 min) disrupts protein secondary structure, reducing binding affinity. Circular dichroism (CD) can correlate conformational changes with fluorescence quenching data .

Q. How does pH influence the porphyrin’s dual applications in nucleic acid and protein assays?

- DNA binding : Optimal at neutral pH (e.g., pH 7.4 Tris buffer), where the porphyrin’s hydroxyl groups are deprotonated, favoring intercalation via π-π stacking .

- Protein assays : Use acidic buffers (e.g., pH 4.17 Britton-Robinson buffer) to protonate carboxylates on proteins, enhancing electrostatic attraction with the anionic porphyrin. Tween-80 microemulsions improve sensitivity (ε = 1.2 × 10⁵ L·mol⁻¹·cm⁻¹) by stabilizing the porphyrin-protein complex .

Q. What comparative studies highlight the advantages of this porphyrin over other derivatives in photodynamic therapy (PDT)?

- Photophysical properties : The bromine substituents enhance intersystem crossing, increasing singlet oxygen (¹O₂) quantum yield compared to non-halogenated analogs.

- Cellular uptake : Hydrophobic substituents (e.g., –Br, –OH) improve membrane permeability. In vitro studies show higher PDT efficacy for halogenated porphyrins vs. carboranyl or sulfonated derivatives .

- Stability : Carbon-bromine bonds resist hydrolysis better than ester-linked carborane porphyrins, ensuring in vivo integrity .

Methodological Considerations

Q. How to design a thermodynamic study of porphyrin-protein interactions using fluorescence data?

Collect fluorescence quenching data at multiple temperatures (e.g., 298 K, 310 K). Calculate:

- Binding constants (K) : Via modified Stern-Volmer plots.

- ΔH° and ΔS° : Using van’t Hoff plots (ln K vs. 1/T). A negative ΔH° and positive ΔS° suggest hydrophobic forces dominate; negative ΔH° and ΔS° indicate hydrogen bonding .

- ΔG° : Confirm spontaneity (ΔG° < 0) .

Q. What strategies resolve contradictions in reported binding modes (intercalation vs. groove binding) with DNA?

- Viscosity measurements : Intercalation increases DNA solution viscosity; groove binding has minimal effect.

- Competitive assays : Use known intercalators (e.g., ethidium bromide) to displace the porphyrin, monitored via fluorescence recovery .

- Molecular docking : Validate experimental data with computational models of porphyrin-DNA interaction energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.